molecular formula C22H20N4O3S B10937442 9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10937442
M. Wt: 420.5 g/mol
InChI Key: OGFBEVSLUCWWBC-UHFFFAOYSA-N
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Description

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of furan, thieno, triazolo, and pyrimidine rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the furan and thieno intermediates, followed by the formation of the triazolo and pyrimidine rings. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its biological activity and potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

12-ethyl-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N4O3S/c1-4-17-13(2)30-22-19(17)21-24-20(25-26(21)12-23-22)18-10-9-16(29-18)11-28-15-7-5-14(27-3)6-8-15/h5-10,12H,4,11H2,1-3H3

InChI Key

OGFBEVSLUCWWBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)OC)C

Origin of Product

United States

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